molecular formula C6H14O4 B3191541 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- CAS No. 55502-62-0

1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)-

Cat. No.: B3191541
CAS No.: 55502-62-0
M. Wt: 150.17 g/mol
InChI Key: AJUSPBSXOGUAFJ-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- is an organic compound that belongs to the class of diols Diols are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- can be achieved through several synthetic routes. One common method involves the reaction of formaldehyde with glycerol in the presence of a catalyst. The reaction conditions typically include:

  • Temperature: 60-80°C
  • Catalyst: Acidic or basic catalyst (e.g., sulfuric acid or sodium hydroxide)
  • Solvent: Water or an organic solvent

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or biocatalytic processes. These methods aim to optimize yield, reduce waste, and minimize energy consumption.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halides, amines

Scientific Research Applications

1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and drug delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, influencing metabolic processes and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediol: A simpler diol with two hydroxyl groups on the first and third carbon atoms.

    Glycerol: A triol with three hydroxyl groups, commonly used in various industrial and pharmaceutical applications.

    Ethylene Glycol: A diol with two hydroxyl groups on adjacent carbon atoms, widely used as an antifreeze and in the production of polymers.

Uniqueness

1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)- is unique due to the presence of both hydroxymethyl and methoxymethyl groups, which can impart distinct chemical and physical properties

Properties

IUPAC Name

2-(hydroxymethyl)-2-(methoxymethyl)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O4/c1-10-5-6(2-7,3-8)4-9/h7-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUSPBSXOGUAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CO)(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276086
Record name 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55502-62-0
Record name 2-(Hydroxymethyl)-2-(methoxymethyl)-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55502-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2-(hydroxymethyl)-2-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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